1-ethyl-7H-purin-6-one
Overview
Description
1-ethyl-7H-purin-6-one is a chemical compound with the molecular formula C7H8N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group attached to the nitrogen atom at position 1 of the purine ring. The compound has a molecular weight of 164.16 g/mol and exhibits a melting point of 275-276°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-7H-purin-6-one can be synthesized through various synthetic routes. One common method involves the alkylation of 6-chloropurine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
1-ethyl-7H-purin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of phosphodiesterase enzymes.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-7H-purin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphodiesterase enzymes, which play a crucial role in the regulation of intracellular cyclic nucleotide levels. By inhibiting these enzymes, the compound can modulate various physiological processes, including cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-methyl-7H-purin-6-one: Similar structure but with a methyl group instead of an ethyl group.
6-chloropurine: A precursor in the synthesis of 1-ethyl-7H-purin-6-one.
7H-purin-6-one: The parent compound without any alkyl substitution.
Uniqueness
This compound is unique due to the presence of the ethyl group at position 1, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
1-ethyl-7H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(7(11)12)8-3-9-6/h3-4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUXYVCRPUUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286942 | |
Record name | 1-ethyl-7H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51559-59-2 | |
Record name | NSC48393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-ethyl-7H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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